molecular formula C19H18N4O2S B2696815 N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 894004-98-9

N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2696815
CAS No.: 894004-98-9
M. Wt: 366.44
InChI Key: UNCNWGNKIXAVGH-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Biological Activity

N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a methoxyphenyl group, a pyridazinyl moiety, and a sulfanylacetamide functional group. Its molecular formula is C19H18N4OSC_{19}H_{18}N_{4}OS with a molecular weight of approximately 350.4 g/mol. The structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₉H₁₈N₄OS
Molecular Weight 350.4 g/mol
Purity Typically 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound is hypothesized to act through the following mechanisms:

  • Receptor Modulation : It may bind to certain receptors involved in metabolic processes, influencing pathways related to energy homeostasis.
  • Enzyme Inhibition : The sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity and altering metabolic pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Several studies have reported that derivatives of pyridazine compounds show promising anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro. The specific pathways involved often include the modulation of cell cycle regulators and pro-apoptotic factors.

Neuroprotective Effects

Given its receptor modulation capabilities, this compound may also possess neuroprotective effects. Studies on related compounds suggest that they can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems.

Case Studies and Research Findings

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of pyridazine derivatives, demonstrating that modifications at the phenyl or pyridazine rings significantly enhanced their radical scavenging ability.
    • Results indicated a dose-dependent increase in antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Anticancer Activity Research :
    • A series of experiments conducted on human cancer cell lines revealed that this compound inhibited cell growth by inducing G1-phase arrest.
    • The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers, indicating its potential as a chemotherapeutic agent.
  • Neuroprotective Studies :
    • Research involving animal models of neurodegeneration showed that administration of similar compounds improved cognitive performance in maze tests and reduced markers of neuroinflammation.
    • The findings suggest that these compounds could be developed into treatments for diseases like Alzheimer's or Parkinson's.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-25-16-4-2-3-14(11-16)12-21-18(24)13-26-19-6-5-17(22-23-19)15-7-9-20-10-8-15/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCNWGNKIXAVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326118
Record name N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894004-98-9
Record name N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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